REACTION_CXSMILES
|
Br[C:2]1[S:10][C:5]2[C:6](=[O:9])[NH:7][CH2:8][C:4]=2[CH:3]=1.[CH:11]1([B-](F)(F)F)[CH2:13][CH2:12]1.[K+].C(=O)([O-])[O-].[Cs+].[Cs+].C(P(C12CC3CC(CC(C3)C1)C2)C12CC3CC(CC(C3)C1)C2)CCC>C(OCC)(=O)C.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1>[CH:11]1([C:2]2[S:10][C:5]3[C:6](=[O:9])[NH:7][CH2:8][C:4]=3[CH:3]=2)[CH2:13][CH2:12]1 |f:1.2,3.4.5,9.10.11|
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Name
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|
Quantity
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900 mg
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Type
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reactant
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Smiles
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BrC1=CC2=C(C(NC2)=O)S1
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Name
|
|
Quantity
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733 mg
|
Type
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reactant
|
Smiles
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C1(CC1)[B-](F)(F)F.[K+]
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Name
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cesium carbonate
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Quantity
|
4.03 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
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1 mL
|
Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
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18 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
222 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)P(C12CC3CC(CC(C1)C3)C2)C23CC1CC(CC(C2)C1)C3
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Name
|
|
Quantity
|
279 mg
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 100-mL single-neck round-bottomed flask equipped with a reflux condenser, magnetic stirrer and nitrogen inlet
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Type
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CUSTOM
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Details
|
After bubbling nitrogen through the resulting suspension for 30 min
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Duration
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30 min
|
Type
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TEMPERATURE
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Details
|
After this time, the mixture was cooled to room temperature
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Type
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CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with ethyl acetate (3×150 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica, 0% to 5% methanol/methylene chloride)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC2=C(C(NC2)=O)S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 254 mg | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |